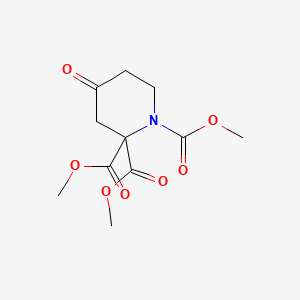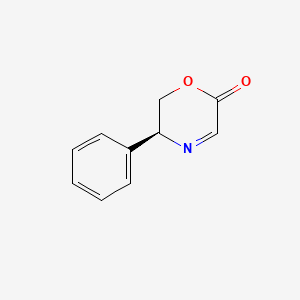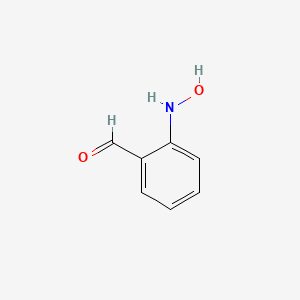
2-(Hydroxyamino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyamino)benzaldehyde is an organic compound characterized by the presence of a hydroxyamino group (-NHOH) attached to a benzene ring with an aldehyde functional group (-CHO). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 2-nitrobenzaldehyde. The nitro group (-NO2) is reduced to the hydroxyamino group (-NHOH) using reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogen in the presence of a catalyst.
Hydroxylation: Another approach is the hydroxylation of 2-aminobenzaldehyde. This can be achieved using hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale reductive amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can be oxidized to 2-(hydroxyamino)benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to 2-aminobenzaldehyde by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the benzene ring, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous medium, room temperature.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: Concentrated nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and appropriate catalysts.
Major Products Formed:
Oxidation: 2-(hydroxyamino)benzoic acid.
Reduction: 2-aminobenzaldehyde.
Substitution: Nitro- or halogen-substituted derivatives of this compound.
Scientific Research Applications
2-(Hydroxyamino)benzaldehyde finds applications in various scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Hydroxyamino)benzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved are determined by the context in which the compound is used.
Comparison with Similar Compounds
2-(Hydroxyamino)acetic Acid: Similar in structure but contains an additional carboxylic acid group.
2-Aminobenzaldehyde: Lacks the hydroxyamino group, making it less reactive in certain contexts.
2-Nitrobenzaldehyde: Contains a nitro group instead of the hydroxyamino group, leading to different reactivity and applications.
Uniqueness: 2-(Hydroxyamino)benzaldehyde is unique due to its combination of hydroxyamino and aldehyde functional groups, which allows for diverse chemical reactions and applications not possible with similar compounds.
Properties
CAS No. |
147779-90-6 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-(hydroxyamino)benzaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-5-6-3-1-2-4-7(6)8-10/h1-5,8,10H |
InChI Key |
OLXBDOYXRGTHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


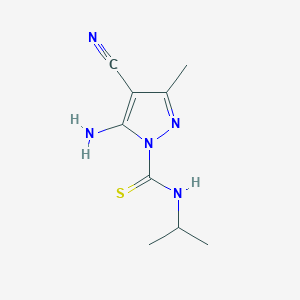
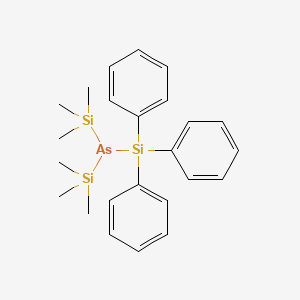
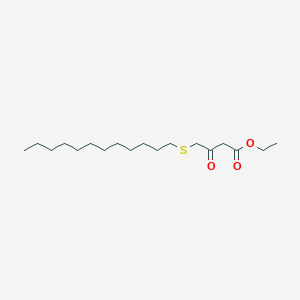
![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
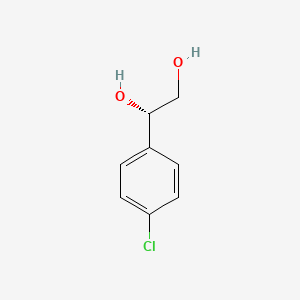
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
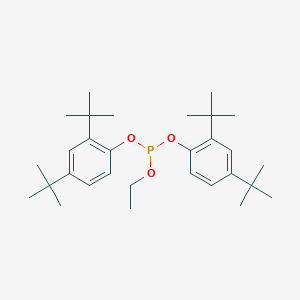

![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
